molecular formula C10H15Cl2NO2S B1412653 4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride CAS No. 1018579-41-3

4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride

Cat. No.: B1412653
CAS No.: 1018579-41-3
M. Wt: 284.2 g/mol
InChI Key: POMBYUISWFVLON-UHFFFAOYSA-N
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Description

“4-Chlorobenzenesulfonyl chloride” is a chemical compound used in laboratory settings . It’s also known as “4-Chlorobenzene-1-sulfonyl Chloride” and "4-Chlorophenylsulfonyl Chloride" .


Synthesis Analysis

The synthesis of “4-chlorobenzenesulfonyl chloride” involves the reaction of chlorobenzene with chlorosulfonic acid in a halogenated aliphatic hydrocarbon . The resulting reaction mixture is then washed with water and separated to obtain 4-chlorobenzenesulfonyl chloride .


Molecular Structure Analysis

The molecular formula of “4-Chlorobenzenesulfonyl chloride” is ClC6H4SO2Cl . Its molecular weight is 211.07 .


Chemical Reactions Analysis

The chemical reactions involving “4-Chlorobenzenesulfonyl chloride” are typically electrophilic aromatic substitution reactions . For example, it can react with an aromatic nucleus to produce the corresponding sulfonyl chloride .


Physical And Chemical Properties Analysis

“4-Chlorobenzenesulfonyl chloride” is a solid substance with an off-white appearance . It has a melting point range of 50 - 52 °C and a boiling point of 141 °C at 15 mmHg .

Scientific Research Applications

Maillard Reaction Studies

The compound has been used as a model in Maillard reaction studies, specifically investigating the formation of colored compounds during reactions with D-glucose, which is relevant for understanding the chemical basis of browning in foods and the formation of potentially harmful compounds in processed foods (Lerche, Pischetsrieder & Severin, 2002).

Kinetic Studies in Microemulsions

Studies have investigated the kinetics of butylaminolysis reactions of certain compounds in microemulsions. The observed kinetic behavior provided insights into reaction mechanisms and the influence of microemulsion composition on reaction rates, contributing to our understanding of chemical reactions in heterogeneous systems (García‐Río, Mejuto & Pérez-Lorenzo, 2006).

Chemical Synthesis and Education

The compound has been used in the chemical synthesis of bupropion (Zyban, Wellbutrin), an important antidepressant and anti-smoking medication. The research on its synthesis is also used for educational purposes, demonstrating a practical application of organic chemistry principles (Perrine, Ross, Nervi & Zimmerman, 2000).

Biomedical Applications

Research has explored the use of butylamine derivatives for modifying hyaluronan (HA), a substance widely used in clinical and biomedical applications. Chemical modification of HA with butylamine can optimize its properties, making it a valuable biomaterial for drug delivery and regenerative medicine (Petta, Eglin, Grijpma & D’Este, 2016).

Gas Sensing Technologies

Research has focused on the synthesis of materials for gas sensing applications, particularly for detecting organic amines like n-butylamine, which are important in food and medical industries. These studies are crucial for developing technologies to monitor harmful substances and ensure safety and quality in various industries (Kaneti, Liu, Zhang, Bu, Yuan, Jiang & Yu, 2016).

Mechanism of Action

The mechanism of action for the reactions involving “4-Chlorobenzenesulfonyl chloride” is typically through electrophilic aromatic substitution . The electrophile in these reactions is often SO2Cl+, which is generated from chlorosulfonic acid .

Safety and Hazards

“4-Chlorobenzenesulfonyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S.ClH/c11-9-3-5-10(6-4-9)15(13,14)8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMBYUISWFVLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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